

# The Molecular Target of CC-90009: A Technical Guide to GSPT1 Degradation

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## Compound of Interest

Compound Name: *Eragidomide*

Cat. No.: *B606532*

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## Introduction

CC-90009 is a novel, first-in-class cereblon E3 ligase modulator (CELMoD) that has demonstrated potent anti-leukemic activity, particularly in acute myeloid leukemia (AML).<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of the molecular target of CC-90009, its mechanism of action, and the downstream cellular consequences. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted protein degrader.

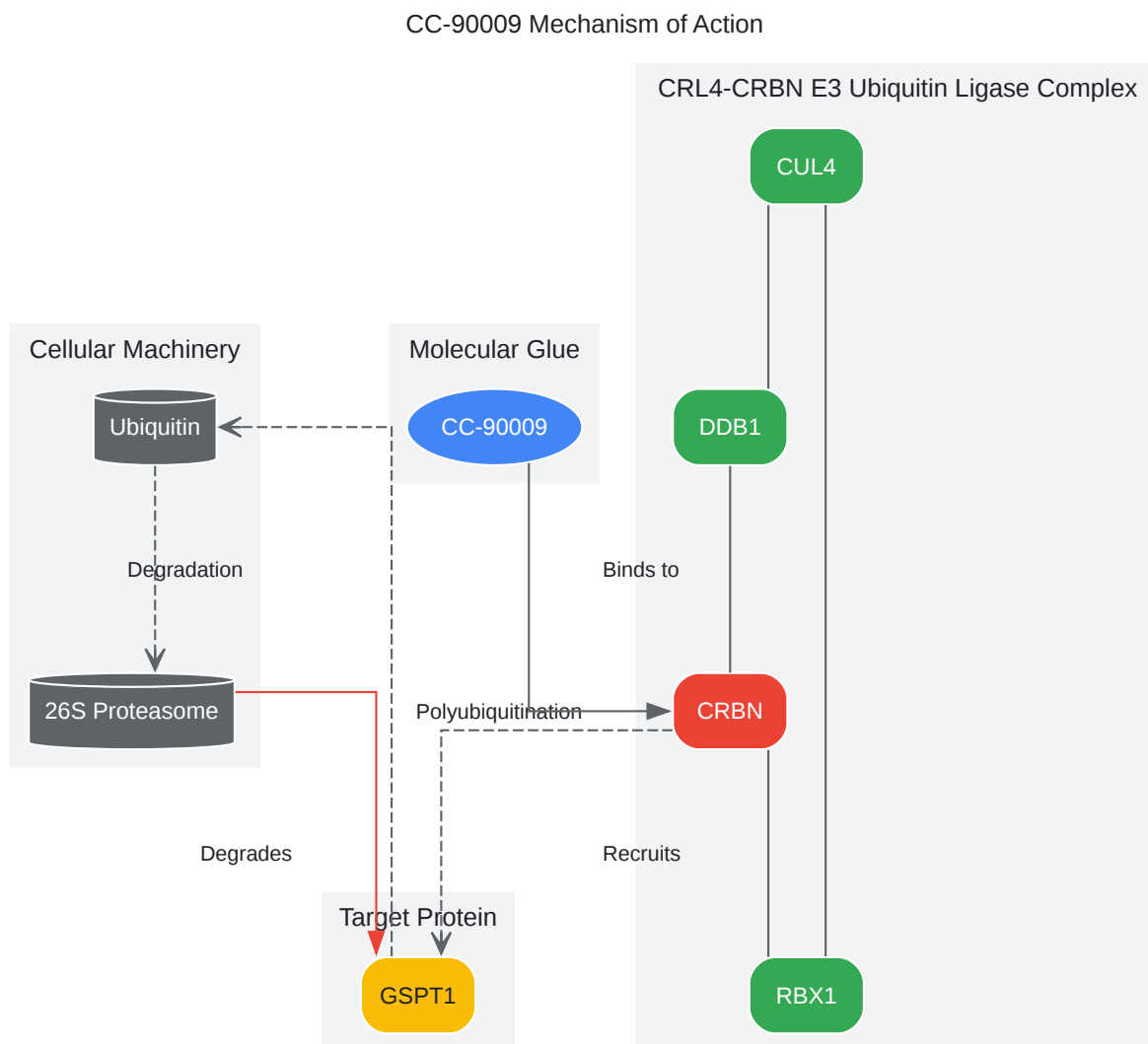
## The Molecular Target: GSPT1

The primary molecular target of CC-90009 is the G1 to S phase transition 1 (GSPT1) protein.<sup>[4][5]</sup> GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a crucial component of the translation termination complex, which is responsible for ending the process of protein synthesis. By targeting GSPT1 for degradation, CC-90009 disrupts this fundamental cellular process, leading to potent anti-tumor effects.

## Mechanism of Action: A "Molecular Glue"

CC-90009 functions as a "molecular glue," inducing the proximity of GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase complex. CRBN is a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase. The binding of CC-90009 to CRBN alters its substrate specificity, creating a

novel binding surface that is recognized by GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. This targeted degradation of GSPT1 is the central event in the mechanism of action of CC-90009.



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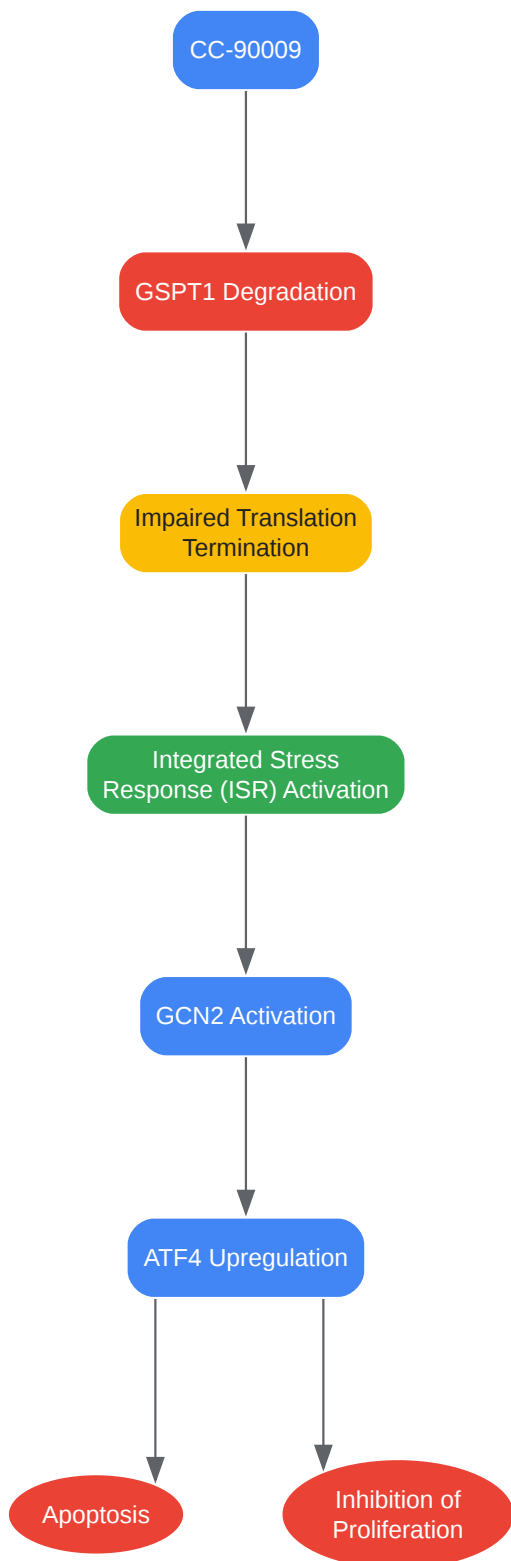
Caption: Mechanism of CC-90009 as a molecular glue.

## Downstream Signaling Pathways

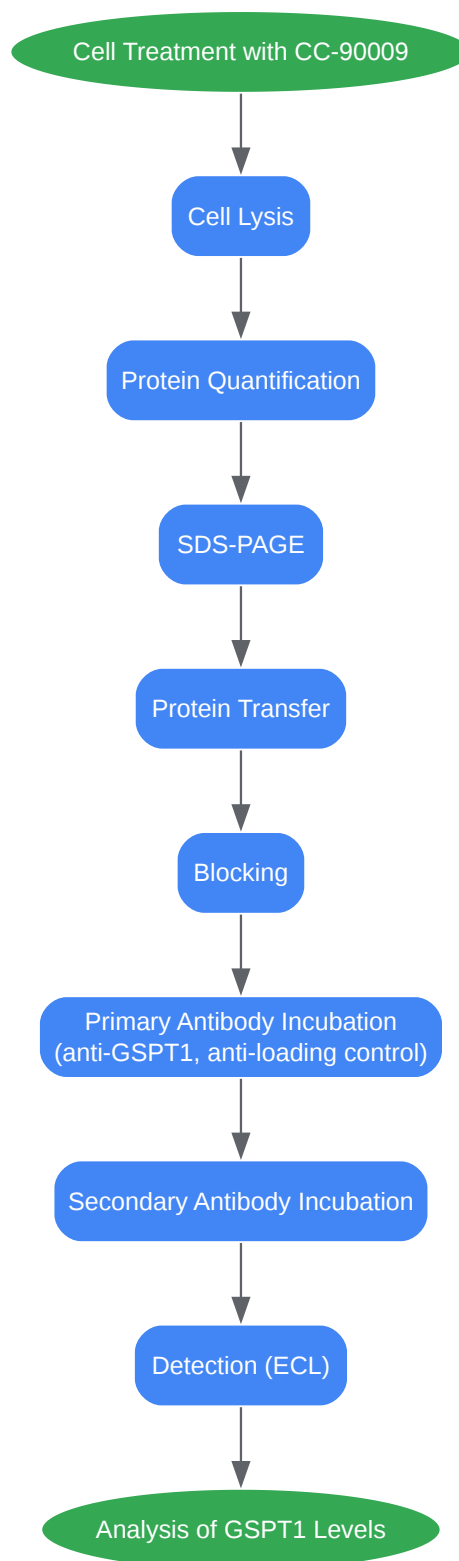
The degradation of GSPT1 triggers a cascade of downstream events, primarily the activation of the Integrated Stress Response (ISR). The ISR is a cellular stress pathway that is activated by various stimuli, including amino acid deprivation and ribosome stalling, which can occur as a consequence of impaired translation termination due to GSPT1 loss. Key mediators of the ISR activated by CC-90009 include GCN1, GCN2, and ATF4. Activation of this pathway ultimately leads to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in AML cells.

Factors that have been identified to modulate the cellular response to CC-90009 include the ILF2/ILF3 heterodimeric complex, which regulates CRBN expression, and the mTOR signaling pathway. Hyperactivation of the mTOR pathway has been shown to attenuate the effects of CC-90009.

## Downstream Effects of GSPT1 Degradation



## Western Blot Workflow





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